2-Hydroxy-4-methylpentanoate

Endodontics Antimicrobial biomaterials Intracanal medicament

2-Hydroxy-4-methylpentanoate, most commonly encountered as its conjugate acid 2-hydroxyisocaproic acid (HICA, leucic acid; CAS 498-36-2 for the racemic acid), is a branched-chain hydroxy acid (BCHA) derived from leucine catabolism. It exists as two enantiomers—(R) and (S)—with distinct biological fates, and is also available as the methyl ester (CAS 40348-72-9), which serves as a regulated flavour ingredient (FEMA 3706, JECFA.

Molecular Formula C6H11O3-
Molecular Weight 131.15 g/mol
Cat. No. B1259815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methylpentanoate
Molecular FormulaC6H11O3-
Molecular Weight131.15 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])O
InChIInChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1
InChIKeyLVRFTAZAXQPQHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-methylpentanoate (HICA/Leucic Acid): Sourcing Guide for a Multi-Functional Branched-Chain Hydroxy Acid


2-Hydroxy-4-methylpentanoate, most commonly encountered as its conjugate acid 2-hydroxyisocaproic acid (HICA, leucic acid; CAS 498-36-2 for the racemic acid), is a branched-chain hydroxy acid (BCHA) derived from leucine catabolism [1]. It exists as two enantiomers—(R) and (S)—with distinct biological fates, and is also available as the methyl ester (CAS 40348-72-9), which serves as a regulated flavour ingredient (FEMA 3706, JECFA 590) [2]. The compound functions as an endogenous human metabolite, a fermentation product of lactic acid bacteria and Clostridium spp., and an emerging topical antimicrobial and food-preservation candidate [3]. Its dual hydroxyl/carboxyl functionality and chiral centre underpin its utility across endodontics, food science, gut-microbiome research, and chiral building-block synthesis.

Why 2-Hydroxy-4-methylpentanoate Cannot Be Replaced by Generic Branched-Chain Hydroxy Acids


Although 2-hydroxy-4-methylpentanoate belongs to the branched-chain hydroxy acid (BCHA) family alongside 2-hydroxyisovaleric acid (HIVA, from valine) and 2-hydroxy-3-methylvaleric acid (HMVA, from isoleucine), these analogs are not functionally interchangeable. Each BCHA exhibits distinct, and sometimes opposing, gut-microbiota modulatory profiles: HIVA promotes growth of Lactobacillaceae and Bifidobacteriaceae more potently than HICA, while their production titres vary dramatically across bacterial families . In endodontic applications, HICA retains bactericidal activity against Enterococcus faecalis at concentrations ≥33 mg/mL even after 48-hour dentine exposure—conditions under which calcium hydroxide slurry loses activity entirely—making it a non-substitutable candidate for long-duration intracanal medication [1]. Furthermore, enantiomeric identity is critical; (R)- and (S)-2-hydroxy-4-methylpentanoate exhibit divergent evolution profiles during wine ageing and are processed by entirely separate enzyme systems, meaning racemic or mis-specified enantiomer sourcing will confound metabolic tracing, flavour-development studies, and enzyme-kinetic work [2].

Quantitative Differentiation Evidence for 2-Hydroxy-4-methylpentanoate Against Closest Analogs and Alternatives


Sustained Bactericidal Activity in Dentine-Exposed Root Canals: HICA vs. Calcium Hydroxide vs. Chlorhexidine

In an ex vivo human tooth model, 40% HICA paste inhibited >90% of E. faecalis growth in deeper dentine relative to saline and produced no detectable bacterial growth in 82–100% of inner and deeper dentine samples after 7 days. By comparison, 2% chlorhexidine digluconate (CHG) prevented growth in 88% of samples, 40% Ca(OH)₂ paste in only 59–76%, and saline in 65–71%. HICA was significantly more active than Ca(OH)₂ in residual roots (P = 0.008) [1]. In a separate broth-dilution study, HICA at ≥33 mg/mL remained bactericidal against E. faecalis at 24–48 h in both nutrient-deficient and nutrient-rich conditions, whereas the initial activity of Ca(OH)₂ slurry was lost by 48 h [2].

Endodontics Antimicrobial biomaterials Intracanal medicament

Reduced Cytotoxicity Relative to Calcium Hydroxide at Clinically Relevant Concentration

In human periodontal ligament fibroblasts, calcium hydroxide at 1 mg/mL was significantly more cytotoxic than HICA at the identical 1 mg/mL concentration at both 24-hour and 48-hour time points (P < 0.05 for both). HICA was not cytotoxic or genotoxic at concentrations below 10 mg/mL, as assessed by MTT assay and immunofluorescence for DNA double-strand break markers (phosphorylated γH2AX and 53BP1). At ≥10 mg/mL, HICA became significantly more cytotoxic and genotoxic than untreated controls (P < 0.05 and P < 0.0001, respectively) [1].

Cytotoxicity Regenerative endodontics Biocompatibility

Superior Preservation of Root Dentine Microhardness Compared to Calcium Hydroxide

In a standardized in vitro model using 51 human maxillary central incisors, Vickers microhardness testing after 1-week intracanal medication revealed the following rank order: untreated control > HICA > Ca(OH)₂, with statistically significant differences across all three root regions (coronal, middle, apical; P < 0.001). HICA caused significantly less reduction in root dentine microhardness than Ca(OH)₂, with no significant intra-group variation across root regions [1].

Dentine microhardness Intracanal medicament Tooth structural integrity

Divergent Gut-Microbiota Modulatory Activity: HICA vs. 2-Hydroxyisovaleric Acid (HIVA)

In vitro screening across seven gut-microbiota families demonstrated that both 2-hydroxyisocaproic acid (HICA) and 2-hydroxyisovaleric acid (HIVA) stimulated the growth of Lactobacillaceae and Bifidobacteriaceae; however, HIVA exhibited significantly greater growth promotion. Additionally, production titres of HICA and HIVA varied substantially by bacterial family, with the highest yields from Lactobacillaceae and Lachnospiraceae. Each strain's BCHA production level positively correlated with its own growth variation, indicating strain-specific metabolic coupling that cannot be replicated by substituting one BCHA for another .

Gut microbiome Branched-chain hydroxy acids Probiotic modulation

Enantiomer-Dependent Evolution During Wine Ageing: (R)- vs. (S)-2-Hydroxy-4-methylpentanoate

A validated GC-based enantiomeric separation method applied to 31 Bordeaux red wines (0–20 years old) revealed opposite ageing trajectories for the two enantiomers of 2-hydroxy-4-methylpentanoic acid: (2S)-2-hydroxy-4-methylpentanoic acid concentrations increased slightly over time, while (2R)-2-hydroxy-4-methylpentanoic acid levels decreased slightly. A strong positive correlation was observed between wine age and ethyl (2S)-2-hydroxy-4-methylpentanoate levels, but not the (2R)-ester [1]. This enantiomer-divergent behaviour is not observed for the structurally related 2-hydroxy-3-methylbutanoic acid, where both enantiomeric esters increased with age.

Wine chemistry Enantiomeric analysis Flavour ageing

Enantioselective Enzymatic Synthesis: (R)-HICA at 88% Yield vs. Racemic Chemical Routes

The enzyme D-2-hydroxyisocaproate dehydrogenase (EC 1.1.1.345) from Lacticaseibacillus casei can be utilised for the preparation of enantiomerically pure (R)-2-hydroxy-4-methylpentanoate in 88% yield, employing formate dehydrogenase for NADH coenzyme recycling [1]. This enzyme prefers substrates with a 5-carbon main chain (such as 4-methyl-2-oxopentanoate) over shorter-chain analogs, unlike the homologous enzyme from Haloferax mediterranei, which prefers 3–4 carbon substrates [2]. Chemical synthesis typically yields racemic mixtures requiring costly chiral resolution, whereas the enzymatic route delivers the (R)-enantiomer directly with high optical purity.

Biocatalysis Chiral building block Enzymatic synthesis

Evidence-Backed Application Scenarios for 2-Hydroxy-4-methylpentanoate Procurement


Endodontic Intracanal Medicament Development and Formulation

HICA (as the free acid or sodium salt) should be prioritised over calcium hydroxide for intracanal medicament formulations where sustained antibacterial activity in the presence of dentine is required. Evidence shows HICA at ≥33 mg/mL remains bactericidal against E. faecalis at 48 h—conditions under which Ca(OH)₂ activity is lost—and at 1 mg/mL HICA is significantly less cytotoxic to periodontal ligament fibroblasts than Ca(OH)₂ (P < 0.05) [1][2]. Additionally, HICA preserves root dentine microhardness significantly better than Ca(OH)₂ (P < 0.001), reducing fracture risk [3]. Procurement specification should request ≥98% purity, with enantiomeric composition appropriate to the formulation (racemic or single enantiomer).

Gut-Microbiome Mechanistic Studies and Probiotic Co-Metabolite Research

For in vitro or in vivo gut-microbiota modulation studies, HICA must be procured and tested separately from HIVA (2-hydroxyisovaleric acid), as the two BCHAs show quantitatively distinct growth-promotion profiles on Lactobacillaceae and Bifidobacteriaceae, with HIVA exhibiting significantly greater potency [1]. Researchers should specify single-enantiomer or defined-racemic composition and request a certificate of analysis confirming enantiomeric ratio, as strain-specific BCHA production correlates with growth outcomes and mis-specified racemic material will confound dose-response interpretations.

Wine and Fermented-Food Flavour Chemistry and Ageing Studies

The methyl ester (methyl 2-hydroxy-4-methylpentanoate, CAS 40348-72-9, FEMA 3706) is a dominant volatile in Zhenjiang aromatic vinegar and a key flavour metabolite in fermented foods [1]. In wine-ageing research, enantiopure (2S)- and (2R)-2-hydroxy-4-methylpentanoic acid standards are essential because the two enantiomers exhibit opposite concentration trajectories during ageing—(2S) increases while (2R) decreases—and only the (2S)-ethyl ester correlates with wine age [2]. Procuring single-enantiomer analytical standards is non-negotiable for developing accurate ageing-prediction models or enantiomer-specific sensory-activity correlations.

Chiral Building Block for Asymmetric Synthesis and Biocatalysis

When (R)-2-hydroxy-4-methylpentanoate is required as a chiral intermediate for pharmaceutical or agrochemical synthesis, the enzymatic route using D-2-hydroxyisocaproate dehydrogenase from Lacticaseibacillus casei delivers enantiomerically pure product in 88% yield with cofactor recycling, avoiding the maximum 50% theoretical yield of racemic chemical synthesis without resolution [1]. Procuring the keto-acid precursor (4-methyl-2-oxopentanoate) alongside the dehydrogenase enzyme system may be preferable to purchasing pre-formed racemic HICA for in-house enzymatic reduction. Confirm enzyme substrate specificity: this dehydrogenase prefers 5-carbon-chain substrates over shorter-chain analogs [2].

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